(Quinolin-2-ylsulfanyl)-acetic acid

Overview

Description

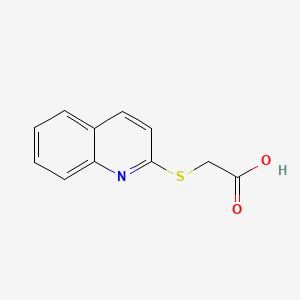

(Quinolin-2-ylsulfanyl)-acetic acid is an organic compound that features a quinoline ring system attached to a sulfanyl group and an acetic acid moiety The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Quinolin-2-ylsulfanyl)-acetic acid typically involves the following steps:

Formation of Quinoline Derivative: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner–Miller, or Friedländer synthesis.

Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions where a suitable quinoline derivative reacts with a thiol compound under basic conditions.

Formation of Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and green chemistry principles to enhance yield and reduce environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even further to a hydrogen atom.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and hydrocarbons.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a quinoline ring system attached to a sulfanyl group and an acetic acid moiety. Its molecular formula is with a molecular weight of 219.26 g/mol. The structure can be represented as follows:

Medicinal Chemistry

(Quinolin-2-ylsulfanyl)-acetic acid has been extensively studied for its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it has shown to inhibit cell proliferation and induce apoptosis in MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines with an IC50 value of approximately 28 µM.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 28 | Induction of apoptosis, inhibition of Hsp90 client proteins |

| PC-3 | 28 | Stabilization of Hsp70 and Hsp90 levels |

Antimicrobial Activity

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Escherichia coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|

| E. coli | 9.00 ± 0.55 | Ciprofloxacin (8.33 ± 0.44) |

| Pseudomonas aeruginosa | 10.00 ± 1.00 | Ciprofloxacin (8.33 ± 0.44) |

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure enables it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Common Reactions:

- Oxidation: Can yield sulfoxides or sulfones.

- Reduction: Can convert the sulfanyl group to a thiol.

- Substitution: Engages in nucleophilic substitution reactions.

Material Science

Due to its unique electronic properties derived from the quinoline structure, this compound is being explored for applications in developing novel materials with specific electronic or optical characteristics.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Study on MDA-MB-231 Cells: Treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

- Antimicrobial Efficacy: In vitro assays demonstrated superior antimicrobial activity compared to traditional antibiotics, indicating potential as a therapeutic agent for bacterial infections.

Mechanism of Action

The mechanism of action of (Quinolin-2-ylsulfanyl)-acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Quinoline-2-carboxylic acid: Similar structure but lacks the sulfanyl group.

(Quinolin-2-ylthio)-acetic acid: Similar but with a thioether linkage instead of a sulfanyl group.

Uniqueness: (Quinolin-2-ylsulfanyl)-acetic acid is unique due to the presence of both the quinoline ring and the sulfanyl-acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity .

Biological Activity

(Quinolin-2-ylsulfanyl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with sulfanyl acetic acid. Various synthetic routes have been explored to enhance yield and purity, including the use of different catalysts and reaction conditions. For instance, a study highlighted the Pd-catalyzed Liebeskind–Srogl cross-coupling as an effective method for synthesizing complex quinoline structures, which may serve as precursors to this compound .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. In one study, the IC50 values for these cell lines were reported at approximately 28 µM, indicating a promising therapeutic potential .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 28 | Induction of apoptosis, inhibition of Hsp90 client proteins |

| PC-3 | 28 | Stabilization of Hsp70 and Hsp90 levels without triggering heat-shock response |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, it showed considerable inhibition against Escherichia coli and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|

| E. coli | 9.00 ± 0.55 | Ciprofloxacin (8.33 ± 0.44) |

| Pseudomonas aeruginosa | 10.00 ± 1.00 | Ciprofloxacin (8.33 ± 0.44) |

The biological activity of this compound can be attributed to several mechanisms:

- Hsp90 Inhibition : The compound appears to interfere with the heat shock protein 90 (Hsp90) pathway, leading to the degradation of client proteins such as CDK4, which is crucial for cell cycle regulation . This results in decreased viability of cancer cells.

- Antioxidant Activity : Some studies have reported moderate antioxidant properties associated with quinoline derivatives, suggesting that they may help mitigate oxidative stress in cells .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and various biological targets, including DNA gyrase, which is critical for bacterial proliferation .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

- Study on MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Antimicrobial Efficacy Against E. coli : In vitro assays revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating bacterial infections .

Q & A

Q. Basic: What are the optimal synthetic routes for (Quinolin-2-ylsulfanyl)-acetic acid, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis of this compound typically involves coupling quinoline derivatives with thiol-containing acetic acid precursors. A common approach is nucleophilic substitution at the 2-position of quinoline using mercaptoacetic acid under basic conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .

- Catalysis : Base catalysts like triethylamine or K₂CO₃ facilitate deprotonation of the thiol group.

For yield optimization, monitor reaction progress via TLC or HPLC, and employ purification techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystal packing and hydrogen-bonding interactions . For high-resolution data, collect reflections at low temperatures (e.g., 153 K) to minimize thermal motion artifacts .

Q. Advanced: How do pH and solvent polarity influence the stability and reactivity of this compound in aqueous solutions?

Methodological Answer:

- pH effects : The carboxylic acid group (pKa ~2.5) protonates in acidic conditions, reducing solubility. In alkaline media (pH >5), deprotonation increases solubility but may promote esterification or oxidation of the thioether linkage. Buffer solutions (pH 4–6) are recommended for stability studies .

- Solvent polarity : High-polarity solvents (e.g., water, methanol) stabilize the ionic form, while low-polarity solvents (e.g., chloroform) favor the neutral species. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for quinoline) under varying conditions .

Q. Advanced: What computational modeling approaches are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) provide accurate charge distribution and bond dissociation energies .

- Molecular docking : For biological activity prediction, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. Advanced: How should researchers resolve discrepancies between theoretical predictions and experimental observations in the physicochemical properties of this compound?

Methodological Answer:

- Data triangulation : Cross-validate computational results with multiple experimental techniques (e.g., SCXRD for geometry vs. DFT-optimized structures) .

- Error analysis : Quantify systematic errors (e.g., solvent effects in DFT) by comparing calculated vs. observed pKa or logP values. Adjust solvation models (e.g., COSMO-RS) to improve accuracy .

- Controlled experiments : Replicate synthesis and characterization under inert atmospheres to rule out oxidative degradation .

Q. Advanced: What standardized assays are recommended for evaluating the antimicrobial or enzyme inhibitory activity of this compound derivatives?

Methodological Answer:

- Antimicrobial assays :

- Enzyme inhibition :

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification .

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers.

- First aid : For skin contact, rinse immediately with 0.1 M NaOH (to neutralize acetic acid) followed by water .

Properties

IUPAC Name |

2-quinolin-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZJGFBFMIWEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328256 | |

| Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56919-56-3 | |

| Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.